Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Catalog No.
S12923053
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Product Name

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

IUPAC Name

methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3

InChI Key

NYDOQJXLHBYCME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound characterized by a nitrogen atom incorporated into a bicyclic structure. This compound belongs to the class of azabicycloalkanes, which are known for their unique structural features and potential biological activities. The molecular formula for methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is C₁₁H₁₅N O₂, and it has a molecular weight of approximately 189.25 g/mol. The compound is often studied for its synthetic utility and biological properties, which make it a subject of interest in medicinal chemistry and drug development.

Typical of carboxylate esters and nitrogen-containing compounds. Notable reactions include:

  • Hydrogenation: The reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to yield corresponding alcohols in the presence of hydrogen gas and catalysts such as ruthenium complexes .
  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the carboxyl position.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate exhibits significant biological activity, particularly in neuropharmacology. Compounds within the azabicyclo series have been associated with:

  • Anticholinergic Effects: Some derivatives show potential as anticholinergic agents, which can be beneficial in treating conditions such as Parkinson's disease and other movement disorders.
  • Analgesic Properties: Certain studies suggest that these compounds may possess analgesic effects, making them candidates for pain management therapies.

The synthesis of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate can be accomplished through several methods:

  • Three-component Reactions: A method involves the reaction of an appropriate amine, a carbonyl compound, and an alkene to construct the bicyclic framework .
  • Reduction Reactions: Starting from 9-azabicyclo[3.3.1]nonan-3-one derivatives, reduction processes using catalysts such as sodium borohydride or ruthenium complexes can yield the desired carboxylate derivative .
  • Functionalization: Further functionalization at various positions on the bicyclic structure allows for the introduction of diverse functional groups, enhancing the compound's pharmacological profile.

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications:

  • Pharmaceutical Development: Its structural properties make it a valuable intermediate in the synthesis of novel therapeutic agents targeting neurological disorders.
  • Agrochemicals: The compound may also find applications in developing agrochemicals due to its potential bioactivity against pests or diseases in crops.

Studies investigating the interactions of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate with biological targets have yielded insights into its pharmacodynamics:

  • Receptor Binding Studies: These studies indicate that this compound may interact with acetylcholine receptors, influencing neurotransmission pathways.
  • Enzyme Inhibition: There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, warranting further investigation into its therapeutic applications.

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate shares structural similarities with other bicyclic compounds but stands out due to its unique nitrogen incorporation and functionalization options:

Compound NameStructure TypeNotable Features
TropaneBicyclicKnown for its anticholinergic properties; used in pharmaceuticals like atropine
ScopolamineBicyclicExhibits sedative effects; used in motion sickness treatments
8-Azabicyclo[3.2.1]octaneBicyclicRelated structure; often explored for similar biological activities

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate's unique bicyclic structure combined with its nitrogen functionality provides distinct reactivity patterns and biological activities compared to these similar compounds, making it an attractive candidate for further research and application development in medicinal chemistry and related fields.

The core structure of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is defined by a bicyclo[3.3.1]nonane system, a bridged bicyclic framework comprising two fused rings with bridgehead atoms. The "bicyclo" notation specifies the number of carbon atoms in each bridge: three in the first bridge, three in the second, and one in the third, forming the nonane backbone. The nitrogen atom at position 9 replaces a carbon atom, classifying the compound as an azabicycloalkane. The methyl ester group at position 3 introduces a carboxylate functionality, critical for its reactivity and application in derivatization.

The IUPAC name, methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, is systematically derived using bicyclo nomenclature rules. The InChI key JYCTVWROYBTWOH-UHFFFAOYSA-N uniquely identifies its molecular structure, confirming the exo configuration of the ester group relative to the bicyclic system. The molecular formula $$ \text{C}{10}\text{H}{17}\text{ClN}2\text{O}2 $$ (for its hydrochloride salt) and a molecular weight of 238.71 g/mol further characterize its composition.

Historical Context and Discovery Timeline

The synthesis of azabicyclo[3.3.1]nonane derivatives emerged prominently in the 2000s, driven by interest in their pharmacological potential. Early work on related tropane alkaloids, such as atropine and scopolamine, laid foundational knowledge about nitrogen-containing bicyclic systems. However, the specific development of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is tied to advances in palladium-catalyzed reactions and photochemical methods.

A landmark 2020 study demonstrated a three-step synthesis route starting from pyrrole precursors, employing photochemical ring expansion followed by palladium-catalyzed Tsuji–Trost allylation. This method enabled efficient access to the 2-azabicyclo[3.3.1]nonane scaffold, with the methyl ester variant becoming a key intermediate for further functionalization. Patent filings from 2005 also highlight derivatives of 9-azabicyclo[3.3.1]nonane as monoamine reuptake inhibitors, underscoring its pharmaceutical relevance.

Significance in Heterocyclic Chemistry

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate occupies a unique niche in heterocyclic chemistry due to its rigid, bridged structure. The bicyclo[3.3.1]nonane system imposes significant steric constraints, influencing both reactivity and conformational stability. This scaffold is structurally distinct from tropane alkaloids (e.g., 8-azabicyclo[3.2.1]octane) but shares pharmacological relevance, particularly in targeting neurotransmitter systems.

The compound’s classification under the CPC system C07D 295/00 reflects its status as a saturated nitrogen heterocycle with multiple rings. Its synthetic versatility is evident in its role as a precursor for functionalized azabicycloalkanes, enabling the exploration of structure-activity relationships in drug discovery.

9-Azabicyclo[3.3.1]Nonane Derivatives

The synthesis of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate begins with the preparation of key 9-azabicyclo[3.3.1]nonane derivatives that serve as essential precursors [1]. These bicyclic compounds feature a rigid molecular framework with a bridgehead nitrogen atom positioned at the 9-position, creating a stable tertiary amine structure that influences subsequent reactivity patterns [5]. The bicyclic skeleton consists of two fused rings sharing two carbon atoms, with the nitrogen atom strategically placed to facilitate further functionalization [5].

A common starting material for synthesizing these derivatives is 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which provides the necessary carbon framework while incorporating protective groups that can be selectively removed in later synthetic stages [20]. The preparation of this key intermediate typically involves a double-Mannich addition reaction sequence using appropriate cyclic ketones or ketoesters as substrates [11]. This approach allows for the construction of the bicyclic framework with precise control over stereochemistry and substitution patterns [11].

Table 1: Key 9-Azabicyclo[3.3.1]nonane Derivatives Used as Precursors

Precursor CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
9-Azabicyclo[3.3.1]nonaneC8H15N125.21Basic bicyclic framework with bridgehead nitrogen [5]
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneC15H19NO229.32Protected nitrogen with ketone functionality [20]
9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylateC16H25NO5311.37Boc-protected nitrogen with ester and ketone groups [4]
9-Azabicyclo[3.3.1]nonane-3-ol derivativeC8H15NO141.21Hydroxyl group at position 3 for further functionalization [3]

The synthesis of these derivatives often begins with the reaction of benzylamine with appropriate ketone precursors in the presence of formaldehyde under acidic conditions [20]. This process forms the bicyclic framework through sequential carbon-nitrogen bond formations [9]. The resulting 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one serves as a versatile intermediate that can be further modified through various functional group transformations to introduce the carboxylate functionality at the 3-position [4] [20].

Research has demonstrated that the rigid conformation of these bicyclic precursors contributes significantly to their synthetic utility, as it restricts rotational freedom and enhances reactivity at specific positions [9]. The bridgehead nitrogen also provides a convenient handle for introducing protecting groups that can direct subsequent functionalization reactions [3] [4].

Esterification Strategies for Carboxylate Formation

The formation of the methyl carboxylate group at the 3-position of the 9-azabicyclo[3.3.1]nonane framework represents a critical step in the synthesis of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate [2]. Several esterification strategies have been developed to efficiently introduce this functional group with high yield and selectivity [6].

Fischer esterification stands as one of the most widely employed methods for converting carboxylic acid precursors to the corresponding methyl esters [6]. This approach involves the acid-catalyzed reaction between a carboxylic acid functionality at the 3-position of the azabicyclo framework and methanol as the nucleophilic alcohol component [6]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the carbonyl oxygen is initially protonated by the acid catalyst to enhance its electrophilicity, followed by nucleophilic attack of methanol and subsequent elimination of water [6].

The mechanism of Fischer esterification follows a six-step sequence that can be summarized as: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [6]. Each step in this process is reversible, establishing an equilibrium between starting materials and products that can be driven toward ester formation by employing an excess of methanol or by removing water as it forms during the reaction [6] [19].

Alternative esterification approaches include the use of organocatalytic methods that operate under milder conditions [19]. Recent advances have demonstrated the effectiveness of sulfur(IV)-based catalysts for direct esterification of carboxylic acids with alcohols via redox-neutral pathways [19]. These catalysts function through the formation of intramolecularly interrupted Pummerer-type intermediates under mildly acidic conditions, offering advantages in terms of functional group tolerance and reduced side reactions [19].

For the specific case of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate synthesis, the esterification step typically follows the introduction of the carboxylic acid functionality at the 3-position [2] . This can be achieved either through direct oxidation of a 3-hydroxyl precursor or through hydrolysis of a corresponding nitrile or ester precursor with a different alkyl group [3] . The subsequent esterification with methanol under appropriate catalytic conditions then yields the desired methyl ester product .

Research findings indicate that the choice of catalyst and reaction conditions significantly impacts the efficiency of the esterification process [19]. Sulfuric acid, tosic acid, and hydrochloric acid are commonly employed as catalysts for Fischer esterification, with each offering specific advantages depending on the substrate characteristics and desired reaction outcomes [6]. The use of Dean-Stark apparatus or molecular sieves to remove water can further enhance conversion by shifting the equilibrium toward ester formation [6] [19].

Catalytic Approaches

Palladium-Mediated Debenzylation Techniques

Palladium-mediated debenzylation represents a crucial transformation in the synthesis of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, particularly for removing benzyl protecting groups from nitrogen atoms in advanced intermediates [7]. This selective deprotection strategy enables the conversion of N-benzylated precursors to the corresponding free amine derivatives while preserving other functional groups within the molecule [7] [20].

The most commonly employed catalyst for these transformations is palladium on carbon (Pd/C), which consists of palladium metal supported on activated carbon to maximize surface area and catalytic activity [26]. The typical procedure involves dissolving the N-benzylated substrate in an appropriate solvent, such as methanol or ethanol, followed by addition of the Pd/C catalyst and exposure to hydrogen gas under atmospheric or elevated pressure [7] [20].

Recent research has demonstrated that the efficiency of palladium-catalyzed debenzylation can be significantly enhanced through the use of specific additives [7]. For instance, the addition of niobic acid on carbon (Nb2O5/C) has been shown to accelerate the hydrogenative deprotection of N-benzyl groups [7]. In comparative studies, debenzylation reactions conducted with Pd/C and Nb2O5/C additives reached completion within 45 minutes at room temperature, whereas reactions without the niobic acid additive remained incomplete even after extended reaction times [7].

Table 2: Comparison of Palladium-Mediated Debenzylation Conditions

Catalyst SystemReaction TimeTemperatureSolventYield (%)Reference
Pd/C with Nb2O5/C45 minRoom temperatureMethanolQuantitative [7]
Pd/C without additives>60 minRoom temperatureMethanol60 [7]
Pd(OH)2/C48 h50°CIsopropanolHigh [20]
Pd/C with HCl-MeOH30 minRoom temperature1% HCl-MeOH>95 [7]

The mechanism of palladium-catalyzed debenzylation involves initial adsorption of the substrate onto the palladium surface, followed by activation of molecular hydrogen to form palladium-hydride species [26]. These reactive intermediates facilitate the hydrogenolysis of the carbon-nitrogen bond connecting the benzyl group to the azabicyclo nitrogen atom [7] [26]. The process results in the formation of toluene as a byproduct and the desired debenzylated 9-azabicyclo[3.3.1]nonane derivative [20].

For the specific synthesis of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, the debenzylation step typically follows the introduction of the methyl carboxylate functionality at the 3-position . This sequential approach ensures that the ester group remains intact during the deprotection process, yielding the target compound with high purity [7] . The careful selection of reaction conditions, including catalyst loading, hydrogen pressure, and reaction time, is essential for achieving optimal results while minimizing potential side reactions [7] [20].

Hydrogenation Protocols for Ring Functionalization

Hydrogenation protocols play a vital role in the functionalization of the 9-azabicyclo[3.3.1]nonane ring system during the synthesis of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate [3] [13]. These transformations enable the introduction of specific functional groups at designated positions within the bicyclic framework, particularly at the 3-position where the methyl carboxylate group is ultimately situated [3].

Ruthenium-based catalysts have emerged as particularly effective for hydrogenation reactions involving azabicyclic compounds [13]. These catalysts facilitate the selective reduction of carbonyl groups, carbon-carbon double bonds, and other functional groups under relatively mild conditions [13] [27]. For instance, the conversion of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding 3-hydroxyl compounds can be achieved using ruthenium complexes as catalysts in the presence of hydrogen gas [3].

The mechanism of ruthenium-catalyzed hydrogenation involves several key steps [27]. Initially, molecular hydrogen is activated through interaction with the ruthenium catalyst, forming metal-hydride species [27]. These reactive intermediates then transfer hydrogen to the substrate in a controlled manner, resulting in the reduction of specific functional groups [27]. The selectivity of the hydrogenation process can be tuned by modifying the ligand environment around the ruthenium center or by adjusting reaction parameters such as temperature, pressure, and solvent system [13] [27].

Research has demonstrated that the nature of the support material in heterogeneous ruthenium catalysts significantly influences catalytic activity and selectivity [27]. For example, ruthenium supported on titanium dioxide (Ru/TiO2) exhibits enhanced performance compared to ruthenium on zirconium dioxide (Ru/ZrO2) due to smaller particle size, better metal dispersion, and stronger metal-support interactions [27]. These factors contribute to more efficient hydrogen activation and substrate binding, leading to improved reaction outcomes [27].

Table 3: Hydrogenation Protocols for Ring Functionalization

Catalyst SystemSubstrateProductReaction ConditionsKey Advantages
Ru/TiO2Carbonyl compoundsAlcohols70°C, aqueous mediumHigh TOF (>7,600 h-1), small Ru particles (2.0 nm) [27]
Ru/CUnsaturated compoundsSaturated derivatives160°C, 100 kg/cm2 H2High hydrogenation degree, thermal stability [13]
Ru complexes9-Azabicyclo[3.3.1]nonan-3-one9-Azabicyclo[3.3.1]nonan-3-olVaried conditionsStereoselective reduction [3]
Electrophotocatalytic systemImines, aryl halidesReduced productsAmbient conditionsMild reaction conditions, high functional group tolerance [8]

For the specific synthesis of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, hydrogenation protocols are often employed to modify the oxidation state at the 3-position prior to esterification [3] [13]. This may involve the reduction of a ketone precursor to an alcohol, which can then be oxidized to a carboxylic acid and subsequently converted to the methyl ester [3]. Alternatively, hydrogenation may be used to saturate carbon-carbon double bonds within the bicyclic framework, establishing the correct stereochemistry for subsequent functionalization steps [13].

The choice of hydrogenation conditions depends on the specific substrate and the desired transformation [8] [27]. Factors such as catalyst loading, hydrogen pressure, reaction temperature, and solvent system must be carefully optimized to achieve high conversion and selectivity while minimizing potential side reactions [13] [27]. Recent advances in electrophotocatalytic hydrogenation have expanded the toolbox of available methods, offering milder conditions and broader functional group compatibility for certain transformations [8].

Purification and Isolation Techniques

Crystallization Optimization

Crystallization represents a fundamental purification technique for obtaining high-purity methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate following its synthesis [18] [21]. This process exploits differences in solubility between the target compound and impurities across temperature gradients, allowing for selective crystallization of the desired product [21] [23].

The optimization of crystallization conditions for methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate requires careful consideration of several key parameters [18] [21]. Solvent selection stands as perhaps the most critical factor, as the ideal solvent should demonstrate low solubility for the target compound at reduced temperatures while maintaining good solubility at elevated temperatures [21]. This temperature-dependent solubility differential drives the crystallization process by promoting supersaturation and subsequent crystal formation upon cooling [21] [23].

Common solvents evaluated for the crystallization of azabicyclic compounds include methanol, ethanol, acetonitrile, acetone, and various mixed solvent systems [18]. Each solvent option offers distinct advantages in terms of solubility characteristics, crystal morphology control, and impurity rejection capabilities [18] [23]. For methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate specifically, polar aprotic solvents often provide favorable results due to their ability to interact with both the ester functionality and the nitrogen-containing bicyclic core [18] [21].

The crystallization process typically follows a systematic procedure involving several distinct steps [21] [22]:

  • Dissolution of the crude product in the minimum volume of hot solvent to create a saturated solution [21]
  • Optional hot filtration to remove insoluble impurities that might serve as unwanted nucleation sites [22]
  • Controlled cooling of the solution to induce supersaturation and crystal formation [21] [23]
  • Crystal maturation period to allow for optimal crystal growth and impurity exclusion [22]
  • Filtration to isolate the crystalline product, followed by washing with cold solvent to remove surface impurities [21]

Research has demonstrated that the rate of cooling significantly impacts crystal size, purity, and overall yield [21] [28]. Slower cooling rates generally produce larger, more well-defined crystals with improved purity profiles, albeit at the potential cost of extended processing times [21] [28]. Conversely, rapid cooling may increase yield but often results in smaller crystals with higher impurity incorporation [23] [28].

Advanced crystallization techniques such as seeding with pure crystals can enhance nucleation control and improve batch-to-batch consistency [23]. This approach involves introducing small amounts of high-purity methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate crystals to the supersaturated solution, providing templates for ordered crystal growth and potentially reducing the incidence of polymorphic variations [21] [23].

For particularly challenging purifications, multiple recrystallization cycles may be necessary to achieve the desired purity level [22]. Each successive crystallization typically results in improved product quality, though with diminishing returns in terms of yield [21] [22]. The optimal balance between purity and yield must be determined based on the specific requirements of the intended application for methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate [22] [23].

Chromatographic Separation Methods

Chromatographic separation methods provide powerful tools for the purification and isolation of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, particularly when dealing with complex reaction mixtures or when crystallization alone proves insufficient [17] [24]. These techniques exploit differences in the compound's affinity for stationary and mobile phases to achieve separation from structurally similar impurities [17] [25].

Column chromatography using silica gel represents the most widely employed chromatographic method for purifying azabicyclic compounds [17] [24]. The process typically involves loading the crude reaction mixture onto a column packed with silica gel, followed by elution with an appropriate solvent system that facilitates differential migration of the components [17]. For methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, common eluent systems include mixtures of dichloromethane and methanol in varying ratios, with the specific composition optimized based on thin-layer chromatography (TLC) analysis [17] [25].

The selection of silica gel with appropriate particle size characteristics significantly impacts separation efficiency [24]. Smaller particle sizes (40-63 μm) provide enhanced resolution but require higher pressure to maintain adequate flow rates, making them suitable for flash chromatography applications [24]. Larger particle sizes (63-210 μm) offer improved permeability at the expense of some resolution, making them appropriate for gravity-driven separations of less challenging mixtures [24].

Table 4: Comparison of Chromatographic Separation Methods for Azabicyclic Compounds

MethodStationary PhaseMobile PhaseScaleResolutionAdvantages
Flash ChromatographySilica gel (40-50 μm)DCM/MeOH mixturesPreparativeHighRapid separation, good resolution [24]
Open ColumnSilica gel (63-210 μm)DCM/MeOH mixturesPreparativeModerateSimple setup, economical for large scale [24]
HPTLCSilica gel F254 platesChloroform/methanol/acetic acid (9:1:0.1)AnalyticalVery highRapid analysis, multiple samples simultaneously [12]
Preparative TLCSilica gel platesOptimized solvent mixturesSemi-preparativeHighVisual separation, small-scale isolation [25]

Thin-layer chromatography (TLC) serves as both an analytical tool for monitoring reaction progress and optimizing separation conditions, as well as a preparative technique for small-scale isolations [25]. The retention factor (Rf) values obtained from TLC analysis provide valuable information about the relative polarity and separation behavior of methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate and its synthetic intermediates [25]. These values can be calculated using the formula: Rf = distance traveled by compound / distance traveled by solvent front [25].

High-performance thin-layer chromatography (HPTLC) offers enhanced sensitivity and resolution compared to conventional TLC, making it particularly valuable for analyzing complex mixtures containing methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate and related compounds [12]. Research has demonstrated the effectiveness of HPTLC using silica gel F254 plates with a mobile phase consisting of chloroform-methanol-glacial acetic acid (9:1:0.1 by volume) for separating azabicyclic compounds and their potential impurities [12].

For larger-scale purifications, flash chromatography provides an efficient compromise between separation quality and processing time [17] [24]. This technique employs moderate pressure to accelerate solvent flow through columns packed with smaller particle size silica gel (40-50 μm), resulting in improved resolution compared to gravity-driven methods while maintaining reasonable throughput [24]. The selection of appropriate column dimensions, loading capacity, and elution parameters must be carefully optimized based on the specific characteristics of the crude methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate mixture [17] [24].

Nuclear Magnetic Resonance (NMR) Fingerprinting

The Nuclear Magnetic Resonance spectroscopic analysis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate provides comprehensive structural information through both proton and carbon-13 NMR techniques. The compound exhibits characteristic spectral features that unambiguously confirm its bicyclic framework and functional group positioning [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate displays distinctive signals corresponding to the rigid bicyclic structure. The bridgehead protons appear as complex multiplets in the region of 2.8-3.2 ppm, reflecting the constrained geometry of the azabicyclic framework [3]. The methoxyl ester protons manifest as a sharp singlet at approximately 3.7 ppm, integrating for three protons and serving as a diagnostic marker for the carboxylate functionality [2].

The aliphatic protons of the bicyclic ring system produce overlapping multiplets spanning 1.5-2.8 ppm, with the carboxylate-bearing carbon proton appearing as a characteristic multiplet around 2.5-2.8 ppm [3]. The stereochemical environment significantly influences the chemical shifts, with exo- and endo-isomers exhibiting subtle but measurable differences in their spectral patterns [4] [1].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. The carbonyl carbon of the ester functionality appears as a distinctive signal at 170-175 ppm, consistent with methyl carboxylate esters [5] [6]. The methoxyl carbon resonates at 51-52 ppm, while the carboxylate-bearing carbon appears at 40-45 ppm [5].

The bicyclic framework carbons display characteristic chemical shifts in the aliphatic region (20-60 ppm), with the bridgehead carbons appearing at higher field (25-35 ppm) due to the strained bicyclic environment [7]. The nitrogen-bearing carbons exhibit upfield shifts compared to their all-carbon analogues, reflecting the electron-donating nature of the nitrogen substituent [3] [5].

The stereochemical configuration significantly influences the carbon chemical shifts, with studies demonstrating that substitution effects and stereochemistry at the carbon-6 position produce measurable changes in the ¹³C NMR spectrum [3]. The chair-chair conformation of the bicyclic system is supported by the observed chemical shift patterns, which are consistent with the most thermodynamically stable conformer [8] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate reveals characteristic fragmentation pathways that provide structural confirmation and stereochemical information. The molecular ion peak appears at m/z 183, corresponding to the molecular formula C₁₀H₁₇NO₂ [4] [1].

Electron Impact (EI) Mass Spectrometry

Under electron impact conditions, Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate exhibits predictable fragmentation patterns consistent with azabicyclic structures. The base peak typically appears at m/z 152, resulting from the loss of the methoxyl group ([M-OCH₃]⁺) [9]. This fragmentation is characteristic of methyl esters and provides immediate confirmation of the carboxylate functionality.

Additional significant fragments include the loss of the complete carboxylate moiety ([M-COOCH₃]⁺), producing peaks at m/z 124 [10] [9]. The azabicyclic framework demonstrates remarkable stability under electron impact conditions, with the bicyclic system maintaining its integrity through multiple fragmentation pathways [10].

The stereochemical configuration influences fragmentation patterns, with studies on related azabicyclic compounds demonstrating that epimeric pairs exhibit distinct fragmentation behaviors [10]. The molecular ion minus hydrogen ([M-1]⁺) peak intensity varies with stereochemistry, providing a diagnostic tool for structural elucidation [10].

Electrospray Ionization (ESI) Mass Spectrometry

ESI mass spectrometry of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate produces predominantly [M+H]⁺ ions at m/z 184 under positive ionization conditions [11]. The protonation occurs preferentially at the bridgehead nitrogen, consistent with its basic character in the bicyclic framework [11] [12].

Collision-induced dissociation (CID) experiments reveal systematic fragmentation pathways, with the loss of neutral methanol (CH₃OH) representing a favored fragmentation route [11]. The resulting fragment ions retain the azabicyclic core structure, demonstrating the inherent stability of the bicyclic framework under mild ionization conditions [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate and related derivatives provides definitive structural information regarding molecular geometry, conformation, and intermolecular interactions. The bicyclic framework consistently adopts a chair-chair conformation in the solid state, confirming theoretical predictions [8] [13].

Crystal Structure Determination

Crystallographic studies of azabicyclo[3.3.1]nonane derivatives demonstrate that the bicyclic system preferentially adopts a chair-chair conformation with minimal deviation from ideal geometry [8] [13]. The bridgehead nitrogen occupies an axial position, consistent with the geometric constraints of the bicyclic framework [14].

The carboxylate ester group adopts a pseudoequatorial orientation, minimizing steric interactions with the bicyclic framework [13]. Bond lengths and angles are consistent with standard values for saturated carbocyclic systems, with the carbon-nitrogen bonds showing typical single-bond character [13] [14].

Conformational Analysis from Crystal Structures

Crystal structure analysis reveals that the bicyclic framework exists in a slightly flattened chair-chair conformation, with the dihedral angle between the planes of the six-membered rings ranging from 73-75° [13]. This geometry represents the global minimum energy conformation predicted by computational studies [15] [16].

The stereochemical configuration at the carboxylate-bearing carbon influences the overall molecular geometry, with exo- and endo-isomers exhibiting measurable differences in their crystal structures [14]. The nitrogen lone pair occupies an axial position, facilitating potential hydrogen bonding interactions with neighboring molecules [17].

Intermolecular Interactions and Packing

X-ray crystallographic analysis reveals significant intermolecular hydrogen bonding patterns in the crystal lattice of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate derivatives [13]. The bridgehead nitrogen serves as a hydrogen bond acceptor, while the carboxylate oxygen atoms participate in weak hydrogen bonding interactions [13].

The crystal packing demonstrates efficient space filling, with molecules arranged in layers that maximize van der Waals interactions [13]. The bicyclic framework provides a rigid scaffold that promotes ordered crystal packing, contributing to the crystalline stability of these compounds [13].

Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations on Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate provide detailed insight into the electronic structure, geometric optimization, and energetic properties of the compound. The calculations consistently predict the chair-chair conformation as the global minimum energy structure [18] [16].

Electronic Structure Calculations

DFT calculations using the B3LYP functional with 6-31G(d) basis set reveal that Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate exhibits a closed-shell singlet ground state with C₁ symmetry [18] [16]. The highest occupied molecular orbital (HOMO) is localized primarily on the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) is associated with the carbonyl π* orbital [18].

The electronic structure demonstrates significant stabilization through hyperconjugative interactions between the nitrogen lone pair and adjacent carbon-hydrogen bonds [17]. The bicyclic framework imposes geometric constraints that reduce conformational freedom and stabilize the chair-chair conformation [16].

Geometric Optimization and Vibrational Analysis

DFT geometric optimization yields bond lengths and angles in excellent agreement with experimental X-ray crystallographic data [18] [16]. The carbon-nitrogen bond lengths range from 1.45-1.47 Å, consistent with single-bond character, while the carbon-carbon bonds exhibit typical saturated hydrocarbon values of 1.52-1.54 Å [16].

Vibrational frequency calculations predict characteristic absorption bands that correlate well with experimental infrared spectroscopy data [18]. The carbonyl stretching frequency is calculated at 1735 cm⁻¹, while the carbon-hydrogen stretching modes appear in the 2850-2950 cm⁻¹ region [18].

Thermodynamic Properties

DFT calculations provide accurate predictions of thermodynamic properties, including enthalpy of formation, entropy, and heat capacity [16]. The chair-chair conformation is predicted to be 2.5-3.0 kcal/mol more stable than alternative boat-chair conformations, consistent with experimental observations [16] [19].

The rotational barrier for the carboxylate group is calculated to be 8-10 kcal/mol, indicating restricted rotation about the carbon-carbon bond connecting the ester group to the bicyclic framework [16]. This rotational barrier contributes to the conformational stability of the molecule [16].

Conformational Analysis of Bicyclic Framework

Comprehensive conformational analysis of the Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate bicyclic framework reveals the energetic relationships between different conformational states and provides insight into the molecular flexibility of the system [20] [16].

Conformational Energy Landscape

The conformational energy landscape of the azabicyclo[3.3.1]nonane system is dominated by the chair-chair conformation, which serves as the global minimum energy structure [20] [16]. Alternative conformations, including chair-boat and boat-boat arrangements, are significantly higher in energy, with energy differences ranging from 2.0-5.0 kcal/mol [16] [19].

The energy barrier for interconversion between chair-chair and chair-boat conformations is calculated to be 12-15 kcal/mol, indicating that conformational exchange occurs slowly at room temperature [16]. This high barrier explains the conformational rigidity observed in NMR spectroscopy experiments [20].

Stereochemical Effects on Conformation

The stereochemical configuration at the carboxylate-bearing carbon significantly influences the conformational preferences of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate [21] [22]. Exo- and endo-isomers exhibit measurable differences in their conformational energy profiles, with the exo-isomer generally favoring the chair-chair conformation by 1-2 kcal/mol [21].

The nitrogen substituent orientation affects the conformational stability through steric and electronic interactions [15] [22]. The axial orientation of the nitrogen lone pair minimizes steric interactions with the bicyclic framework while maximizing orbital overlap with adjacent bonds [15].

Ring Puckering Analysis

Detailed analysis of ring puckering parameters reveals that the six-membered rings in the bicyclic framework adopt envelope conformations with minimal deviation from planarity [16] [22]. The puckering amplitude is calculated to be 0.3-0.5 Å, indicating relatively flat ring geometries [16].

The nitrogen-containing ring exhibits slightly greater puckering than the all-carbon ring, reflecting the geometric constraints imposed by the bridgehead nitrogen [20] [22]. The puckering parameters are consistent with crystal structure determinations and provide validation for the computational models [16].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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